A Technical Guide to Methyl 2-Acetamido-2-deoxy-α-D-galactopyranoside: Properties, Applications, and Experimental Considerations
A Technical Guide to Methyl 2-Acetamido-2-deoxy-α-D-galactopyranoside: Properties, Applications, and Experimental Considerations
Prepared by: Gemini, Senior Application Scientist
Introduction
Methyl 2-acetamido-2-deoxy-α-D-galactopyranoside, also commonly referred to as Methyl α-N-acetylgalactosamine (Methyl-α-GalNAc), is a synthetically accessible monosaccharide derivative of critical importance in the field of glycobiology. Structurally, it is the α-anomer of N-acetylgalactosamine where the anomeric hydroxyl group is replaced by a methoxy group. This modification blocks the sugar from being further metabolized or incorporated into growing glycan chains within a cellular context, making it an invaluable tool for studying carbohydrate-protein interactions and enzymatic processes.
This guide provides a comprehensive overview of the fundamental properties of Methyl-α-GalNAc, its biological significance, and detailed protocols for its application in research, particularly for scientists engaged in biochemistry, immunology, and drug development.
Section 1: Physicochemical Properties
Methyl-α-GalNAc is a stable, crystalline solid under standard conditions. The methyl glycoside linkage at the anomeric (C1) position renders it resistant to hydrolysis by many glycosidases that would typically cleave a terminal GalNAc residue, a key feature for its use as a competitive inhibitor or a stable ligand in affinity-based experiments.
The core structure consists of a pyranose ring with an N-acetyl group at the C2 position, a feature essential for recognition by a wide array of biologically important proteins, including lectins and glycosyltransferases.
Table 1: Core Physicochemical Properties of Methyl-α-GalNAc
| Property | Value | Source(s) |
| CAS Number | 6082-22-0 | [1] |
| Molecular Formula | C₉H₁₇NO₆ | [1][2] |
| Molecular Weight | 235.23 g/mol | [1][2] |
| Appearance | White to off-white solid/powder | [1] |
| Melting Point | 190-200 °C | [1] |
| Solubility | Soluble in water. | [3][4] |
| Storage Temperature | 2-8°C | [1] |
Section 2: Biological Significance and Research Applications
The utility of Methyl-α-GalNAc in research is primarily derived from its structural mimicry of terminal α-GalNAc residues found on glycoproteins and glycolipids.
2.1. Tn Antigen Mimicry
One of the most significant roles of this compound is its function as a simple mimic of the Thomsen-nouveau (Tn) antigen.[5][6] The Tn antigen is defined as a single N-acetylgalactosamine residue linked via an α-O-glycosidic bond to a serine or threonine residue on a polypeptide chain (GalNAcα1-O-Ser/Thr).[7][8] This structure is typically buried within larger glycan chains in healthy cells but becomes exposed in many types of cancer, including breast, lung, and prostate carcinomas, making it a critical tumor-associated carbohydrate antigen (TACA).[7][8][9]
Researchers use Methyl-α-GalNAc as a tool for:
-
Studying Tn-Binding Proteins: It serves as a competitive inhibitor in assays to identify and characterize lectins, antibodies, and enzymes that specifically recognize the Tn antigen.[6][9]
-
Vaccine Development: Understanding the binding requirements of anti-Tn antibodies using simple mimics like Methyl-α-GalNAc can inform the rational design of cancer vaccines.[5][7]
2.2. Enzyme Inhibition and Characterization
Methyl-α-GalNAc is an excellent tool for studying the kinetics and substrate specificity of glycosyltransferases and glycosidases.
-
α-N-Acetylgalactosaminidases (α-NAGAL): These enzymes cleave terminal α-GalNAc residues. Methyl-α-GalNAc can act as a competitive inhibitor, allowing for the determination of binding constants (Kᵢ) and the characterization of enzyme active sites.
-
Glycosyltransferases: For enzymes that add sugars onto a GalNAc residue (e.g., Core 1 β1,3-galactosyltransferase), Methyl-α-GalNAc can serve as a substrate mimic to study binding affinity, though it cannot be elongated due to the methyl cap.
2.3. Affinity Chromatography
Immobilized Methyl-α-GalNAc can be used as an affinity ligand to purify proteins that bind to terminal α-GalNAc residues, such as specific lectins from plant and animal sources.
Section 3: Experimental Protocol - Competitive Enzyme Inhibition Assay
This section provides a detailed methodology for using Methyl-α-GalNAc as a competitive inhibitor for an α-N-acetylgalactosaminidase using a chromogenic substrate.
Principle: The enzyme's activity is measured by its ability to cleave a synthetic substrate, 4-Nitrophenyl-α-N-acetylgalactosaminide (pNP-α-GalNAc), which releases 4-nitrophenol (pNP), a yellow-colored compound detectable at 405 nm.[10][11] The presence of Methyl-α-GalNAc, a competitive inhibitor, will reduce the rate of pNP formation in a concentration-dependent manner. This allows for the calculation of the inhibitor's potency (IC₅₀ or Kᵢ).
Materials:
-
α-N-acetylgalactosaminidase (e.g., from fungal or bacterial source)
-
Substrate: pNP-α-GalNAc
-
Inhibitor: Methyl-α-GalNAc
-
Assay Buffer: 50 mM Citrate-Phosphate buffer, pH 4.5
-
Stop Solution: 0.5 M Sodium Carbonate (Na₂CO₃)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm
Workflow Diagram:
Caption: Workflow for a competitive enzyme inhibition assay.
Step-by-Step Methodology:
-
Preparation of Reagents:
-
Causality: All solutions should be prepared in the same assay buffer to maintain a constant pH and ionic strength, which are critical for enzyme stability and activity.
-
Prepare a 10 mM stock solution of Methyl-α-GalNAc in assay buffer.
-
Prepare a 5 mM stock solution of pNP-α-GalNAc in assay buffer.
-
Dilute the enzyme in cold assay buffer to a working concentration that gives a linear reaction rate for at least 30 minutes. This concentration must be determined empirically in preliminary experiments.
-
-
Assay Setup (in a 96-well plate):
-
Self-Validation: Include proper controls. The "100% activity" control contains no inhibitor, while the "blank" control contains no enzyme. This is essential to subtract background absorbance and accurately normalize the data.
-
Inhibitor Wells: Add 20 µL of varying concentrations of Methyl-α-GalNAc (create a serial dilution from your stock, e.g., 10 mM down to 0.1 µM).
-
Control Wells: Add 20 µL of assay buffer to the "100% activity" and "blank" wells.
-
Add 60 µL of the enzyme working solution to all wells except the "blank" wells (add 60 µL of buffer instead).
-
Pre-incubation: Tap the plate gently to mix and pre-incubate at room temperature for 5-10 minutes. This allows the inhibitor to bind to the enzyme before the substrate is introduced.
-
-
Reaction and Measurement:
-
Initiate the reaction by adding 20 µL of the 5 mM pNP-α-GalNAc substrate solution to all wells. The final volume is 100 µL.
-
Incubate the plate at the enzyme's optimal temperature (e.g., 37°C) for a fixed period (e.g., 20 minutes). The time should be within the linear range of the reaction.
-
Stop the reaction by adding 100 µL of 0.5 M Na₂CO₃. The high pH denatures the enzyme and develops the yellow color of the pNP product.
-
Read the absorbance at 405 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the average absorbance of the "blank" wells from all other readings.
-
Calculate the percentage of inhibition for each inhibitor concentration using the formula: % Inhibition = 100 * (1 - (Abs_inhibitor / Abs_100%_activity))
-
Plot the % Inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).
-
Section 4: Analytical Characterization
Confirming the identity and purity of Methyl-α-GalNAc is crucial for reliable experimental outcomes. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are standard.
-
¹H NMR: Provides information on the number and environment of protons. Key signals include the anomeric proton (H1), the methyl protons of the glycoside (OCH₃), and the acetyl methyl protons (N-acetyl). The coupling constant of the anomeric proton (J₁,₂) can confirm the α-configuration.
-
¹³C NMR: Shows signals for each unique carbon atom in the molecule. The chemical shift of the anomeric carbon (C1) is characteristic of the α-glycoside.[7]
-
Mass Spectrometry: Confirms the molecular weight of the compound (235.23 g/mol ).[2][12]
Structural Relationship Diagram:
Caption: Key functional groups of Methyl-α-GalNAc.
Section 5: Handling and Storage
Safety Precautions:
-
Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[13][14][15]
-
Handle in a well-ventilated area to avoid inhalation of dust.[13][14]
-
In case of contact with eyes or skin, rinse immediately with plenty of water.[15][16]
Storage:
-
Store in a tightly sealed container in a cool, dry place.[15]
-
The recommended storage temperature is between 2°C and 8°C for long-term stability.[1]
References
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PubChem. (n.d.). methyl 2-acetamido-2-deoxy-alpha-D-galactopyranoside. National Center for Biotechnology Information. Retrieved from [Link]
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AA Blocks. (2025). Safety Data Sheet - Methyl 2-acetamido-2-deoxy-3-O-(b-D-galactopyranosyl)-a-D-galactopyranoside. Retrieved from [Link]
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ChemCD. (n.d.). METHYL 2-ACETAMIDO-2-DEOXY-ALPHA-D-GALACTOPYRANOSIDE. Retrieved from [Link]
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PubChem. (n.d.). alpha-D-Galactopyranoside, methyl 2-(acetylamino)-2-deoxy-3,6-di-O-methyl-. National Center for Biotechnology Information. Retrieved from [Link]
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ResearchGate. (2011). Rational design of a Tn antigen mimic. Retrieved from [Link]
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PubChem. (n.d.). methyl 2-(acetylamino)-2-deoxy-1-seleno-beta-D-galactopyranoside. National Center for Biotechnology Information. Retrieved from [Link]
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PubMed. (2011). Rational design of a Tn antigen mimic. National Center for Biotechnology Information. Retrieved from [Link]
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PubChem. (n.d.). Methyl-2-acetamido-2-deoxy-D-glucopyranoside. National Center for Biotechnology Information. Retrieved from [Link]
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National Institutes of Health. (n.d.). Synthesis of C-linked α-Gal and α-GalNAc-1'-hydroxyalkanes by way of C2 functionality transfer. Retrieved from [Link]
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National Institutes of Health. (n.d.). Molecular Recognition of GalNAc in Mucin-Type O-Glycosylation. Retrieved from [Link]
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PubMed. (2021). A standard operating procedure for an enzymatic activity inhibition assay. National Center for Biotechnology Information. Retrieved from [Link]
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MetaSci. (n.d.). Safety Data Sheet Methyl alpha-D-glucopyranoside. Retrieved from [Link]
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National Institutes of Health. (n.d.). Solid-phase synthesis of a pentavalent GalNAc-containing glycopeptide (Tn antigen) representing the nephropathy-associated IgA hinge region. Retrieved from [Link]
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ResearchGate. (2022). (PDF) Chemo-Enzymatic Production of 4-Nitrophenyl-2-acetamido-2-deoxy-α-D-galactopyranoside Using Immobilized β-N-Acetylhexosaminidase. Retrieved from [Link]
-
MDPI. (2022). Chemo-Enzymatic Production of 4-Nitrophenyl-2-acetamido-2-deoxy-α-D-galactopyranoside Using Immobilized β-N-Acetylhexosaminidase. Retrieved from [Link]
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